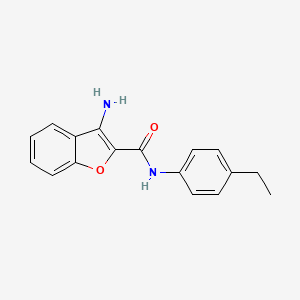

3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Description

Molecular Structure and Classification

The molecular structure of 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide can be precisely defined through its molecular formula C₁₇H₁₆N₂O₂, which corresponds to a molecular weight of 280.32 grams per mole. The compound's structural architecture consists of a fused benzofuran ring system serving as the central scaffold, with strategically positioned functional groups that contribute to its chemical and biological properties. The benzofuran core itself represents a bicyclic structure formed by the fusion of a benzene ring with a furan ring, creating a planar aromatic system that serves as the foundation for further substitution.

The amino group positioned at the 3-position of the benzofuran ring represents a key structural feature that influences both the compound's chemical reactivity and its potential biological interactions. This primary amino group provides opportunities for hydrogen bonding interactions and can participate in various chemical transformations, making it a crucial element for structure-activity relationship studies. The carboxamide functionality at the 2-position of the benzofuran ring further enhances the compound's potential for biological activity through its ability to form hydrogen bonds and interact with biological targets.

The N-(4-ethylphenyl) substituent attached to the carboxamide group introduces additional structural complexity and influences the compound's pharmacological properties. The ethyl group on the para-position of the phenyl ring represents a lipophilic modification that can affect the compound's membrane permeability and binding interactions with biological targets. This structural arrangement follows established principles in medicinal chemistry where aromatic substitutions are used to optimize pharmacokinetic and pharmacodynamic properties.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₂ | Defines elemental composition |

| Molecular Weight | 280.32 g/mol | Influences pharmacokinetic properties |

| Chemical Abstracts Service Number | 1082387-65-2 | Unique chemical identifier |

| Simplified Molecular Input Line Entry System | O=C(C1=C(N)C2=CC=CC=C2O1)NC3=CC=C(CC)C=C3 | Structural representation |

The International Union of Pure and Applied Chemistry name for this compound, 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, provides a systematic description of its structural features according to established nomenclature conventions. This naming system allows for unambiguous identification of the compound and facilitates communication within the scientific community. The compound's classification as a benzofuran derivative places it within a well-established chemical class known for diverse biological activities and pharmaceutical applications.

Historical Context of Benzofuran Derivatives

The historical development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first successfully synthesized the benzofuran ring system. This foundational achievement established benzofuran as one of the earliest heterocyclic compounds to be systematically studied and opened the pathway for subsequent research into its derivatives and applications. Perkin's original synthesis involved a rearrangement reaction that later became known as the Perkin rearrangement, demonstrating the transformation of coumarins into benzofuran-2-carboxylic acids under basic conditions.

The evolution of benzofuran chemistry throughout the twentieth century witnessed significant advances in synthetic methodology and biological understanding. Early research focused primarily on the structural characterization and basic chemical properties of benzofuran compounds, gradually expanding to include investigations of their biological activities and potential therapeutic applications. The recognition that many naturally occurring compounds contained benzofuran scaffolds provided additional impetus for research, as scientists sought to understand the relationship between structure and biological activity in these systems.

The modern era of benzofuran research has been characterized by sophisticated synthetic approaches and comprehensive biological evaluations that have revealed the remarkable diversity of activities associated with this chemical class. Contemporary research has demonstrated that benzofuran derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, among others. This broad spectrum of biological activities has positioned benzofuran scaffolds as privileged structures in medicinal chemistry, leading to their incorporation into numerous drug discovery programs.

Recent decades have witnessed the development of increasingly sophisticated synthetic methodologies for benzofuran construction, including metal-catalyzed reactions, electrochemical approaches, and microwave-assisted transformations. These advances have greatly expanded the accessibility of benzofuran derivatives and enabled the preparation of compounds with previously unattainable structural complexity. The development of 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide represents a continuation of this historical progression, incorporating established synthetic principles with modern molecular design strategies.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1870 | Perkin's first benzofuran synthesis | Established fundamental chemistry |

| Early 1900s | Natural product isolation | Revealed biological significance |

| Mid-1900s | Systematic biological evaluation | Demonstrated therapeutic potential |

| Late 1900s | Advanced synthetic methods | Expanded structural diversity |

| 2000s-Present | Multi-target drug design | Enhanced pharmaceutical applications |

Significance in Organic and Medicinal Chemistry Research

The significance of 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide within contemporary organic and medicinal chemistry research stems from its embodiment of several important design principles and its potential to address current challenges in drug discovery. The compound's structural features align with established pharmacophore concepts while introducing novel elements that may contribute to enhanced biological activity profiles. Research into benzofuran derivatives has consistently demonstrated their value as starting points for medicinal chemistry optimization programs, making this compound a logical candidate for further investigation.

Contemporary medicinal chemistry research emphasizes the importance of privileged scaffolds in drug discovery, with benzofuran derivatives representing one of the most successful examples of this concept. The versatility of the benzofuran framework allows for extensive structural modification while maintaining favorable pharmaceutical properties, making it an ideal platform for the development of compounds targeting diverse biological pathways. The specific substitution pattern present in 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide incorporates elements known to be important for biological activity, including hydrogen bond donors and acceptors, aromatic interactions, and lipophilic regions.

Recent research has highlighted the potential of benzofuran carboxamide derivatives in addressing several therapeutic areas of significant medical need. Studies have demonstrated that compounds within this chemical class exhibit promising activity against cancer cell lines, with some derivatives showing selectivity for specific tumor types. Additionally, benzofuran derivatives have shown potential in the treatment of neurodegenerative diseases, with research indicating their ability to inhibit key enzymes involved in Alzheimer's disease pathology. These findings underscore the continued relevance of benzofuran-based compounds in modern drug discovery efforts.

The synthetic accessibility of 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide through established methodologies represents another factor contributing to its research significance. The availability of efficient synthetic routes enables the preparation of this compound and related analogs for biological evaluation, facilitating structure-activity relationship studies and optimization efforts. Recent advances in synthetic methodology, including metal-catalyzed reactions and microwave-assisted transformations, have further enhanced the feasibility of preparing complex benzofuran derivatives for research applications.

The compound's potential applications extend beyond traditional pharmaceutical research to include areas such as chemical biology and materials science. The unique electronic properties of benzofuran scaffolds, combined with the specific substitution pattern of this compound, may provide opportunities for the development of novel molecular probes or functional materials. This multidisciplinary potential reflects the broader significance of heterocyclic chemistry in addressing diverse scientific challenges and demonstrates the continued importance of fundamental research into compounds such as 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide.

| Research Area | Potential Application | Current Status |

|---|---|---|

| Cancer Research | Selective cytotoxicity | Under investigation |

| Neurodegenerative Diseases | Enzyme inhibition | Promising preliminary results |

| Antimicrobial Development | Broad-spectrum activity | Established precedent |

| Chemical Biology | Molecular probes | Emerging applications |

| Materials Science | Functional materials | Exploratory research |

Properties

IUPAC Name |

3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-11-7-9-12(10-8-11)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-10H,2,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIRQSAPWBLDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is , with a molecular weight of 270.33 g/mol. The structure features a benzofuran core, an amino group, and a substituted ethylphenyl group. These modifications are essential for enhancing the compound's biological activity.

Synthesis

The synthesis of 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves several steps:

- Formation of Benzofuran Core : The initial step includes the synthesis of the benzofuran skeleton through cyclization reactions.

- Substitution Reactions : The introduction of the amino group and ethylphenyl substituent is achieved through electrophilic aromatic substitution or nucleophilic addition reactions.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds similar to 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide exhibit significant antimicrobial properties. For example, studies have shown that related benzofuran derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been well-documented. A study highlighted that modifications in the benzofuran structure can lead to enhanced antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated up to a 10-fold increase in potency compared to standard chemotherapy agents . The mechanism often involves the inhibition of key kinases and disruption of microtubule dynamics, which are critical for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the benzofuran ring significantly influence their efficacy. For example:

- Hydroxy and Methoxy Groups : Compounds with hydroxy groups at specific positions have shown increased anticancer activity due to enhanced interactions with target proteins .

- Amino Group Positioning : The placement of amino groups can also affect binding affinity and biological response .

Case Studies

Several studies have investigated the biological effects of similar compounds:

-

Anticancer Efficacy : A series of benzofuran derivatives were tested against various cancer cell lines, revealing that those with specific substitutions exhibited significantly higher cytotoxicity compared to unsubstituted analogs.

Compound Name Activity Cell Line Tested Compound A High Breast Cancer Compound B Moderate Lung Cancer Compound C Low Colon Cancer - Antimicrobial Studies : Another study assessed the antimicrobial properties of related compounds, finding that some exhibited MIC values comparable to established antibiotics.

Scientific Research Applications

Biological Activities

Research indicates that 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide exhibits significant biological activities, particularly as an inhibitor of amyloid-beta aggregation, which is relevant in Alzheimer's disease research. The compound's ability to interact with amyloid-beta peptides positions it as a candidate for developing therapeutic agents aimed at mitigating neurodegenerative diseases .

Case Studies on Biological Applications

-

Amyloid-beta Aggregation Inhibition

- A study synthesized a series of benzofuran derivatives, including 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, and evaluated their efficacy in inhibiting amyloid-beta aggregation. The results demonstrated that this compound significantly reduced aggregation compared to control samples, suggesting its potential as a neuroprotective agent .

- Anticancer Activity

Therapeutic Potential and Future Directions

The therapeutic potential of 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide extends beyond neurodegenerative diseases and cancer. Its structural characteristics suggest possible applications in treating other conditions related to inflammation and metabolic disorders.

Research Directions

- Further Optimization : Ongoing research aims to optimize the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets will provide insights into its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structure : The 4-methylphenyl group replaces the ethyl substituent.

- Molecular Formula : C₁₆H₁₄N₂O₂ (MW: 266.30 g/mol).

- Key Differences : The methyl group reduces steric bulk and lipophilicity compared to ethyl. This may enhance solubility but diminish membrane permeability.

3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide

- Structure : Substituted with a chlorine atom at the 4-position.

- Molecular Formula : C₁₅H₁₁ClN₂O₂ (MW: 286.72 g/mol).

- Key Differences : Chlorine’s electron-withdrawing nature increases polarity and may enhance binding to electrophilic regions in enzymes or receptors.

- Implications : Chlorinated analogs often exhibit improved bioactivity in pesticidal or antimicrobial contexts, as seen in pyridine derivatives with insecticidal activity .

3-Amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

- Structure : Methoxy group at the ortho position.

- Molecular Formula : C₁₆H₁₄N₂O₃ (MW: 282.29 g/mol).

- Key Differences : The methoxy group introduces steric hindrance and hydrogen-bonding capacity. Its electron-donating nature may alter π-π stacking interactions.

- Implications : Ortho-substitution can disrupt planar binding to flat receptor sites compared to para-substituted analogs .

3-Amino-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

- Structure : Fluorine substituent at the 4-position.

- Molecular Formula : C₁₅H₁₂FN₂O₂ (MW: 270.26 g/mol).

- Key Differences : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability.

- Implications : Fluorine is a common bioisostere in drug design, often enhancing pharmacokinetic profiles .

Core Heterocycle Variations

Thieno[2,3-b]pyridine Carboxamides (e.g., VU0010010)

- Structure: Replaces benzofuran with a thienopyridine core.

- Example: VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide).

- Key Differences: The sulfur atom in thienopyridine alters electronic properties and ring aromaticity.

- Implications: Thienopyridines often exhibit distinct binding affinities, as seen in their use as kinase inhibitors or antimicrobial agents .

Imidazolidinic Derivatives (e.g., IM-3)

- Structure : Features an imidazolidin-2,4-dione core instead of benzofuran.

- Example : 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3).

- Key Differences: The imidazolidinone ring introduces additional hydrogen-bonding sites.

- Implications : Such compounds are explored for CNS activity, suggesting core flexibility influences target selectivity .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Substituent Effects |

|---|---|---|---|---|---|

| Target Compound (4-ethylphenyl) | 267.31 | ~3.2 | 2 | 4 | Balanced lipophilicity |

| 4-Methylphenyl analog | 266.30 | ~2.8 | 2 | 4 | Reduced hydrophobicity |

| 4-Chlorophenyl analog | 286.72 | ~3.5 | 2 | 4 | Increased polarity |

| 2-Methoxyphenyl analog | 282.29 | ~2.5 | 3 | 5 | Enhanced solubility |

| Thienopyridine (VU0010010) | 306.78 | ~3.8 | 2 | 5 | Sulfur-enhanced binding |

*Predicted using fragment-based methods.

Preparation Methods

Synthesis of 3-amino-1-benzofuran-2-carboxamide Intermediate

A key intermediate, 3-amino-1-benzofuran-2-carboxamide , can be synthesized starting from (2-cyanomethoxy)benzonitrile. The procedure involves:

- Dissolving (2-cyanomethoxy)benzonitrile in ethanol.

- Adding potassium hydroxide (KOH) and refluxing at approximately 75 °C for 3 hours.

- Cooling the reaction mixture with ice water and filtering to isolate the solid product.

This step yields the 3-amino-1-benzofuran-2-carboxamide as a white solid with a yield around 65% and melting point 144–146 °C. Characterization includes IR spectroscopy and elemental analysis confirming the structure.

Formation of the Amide Bond with 4-Ethylphenylamine

Acylation of the Amino-Benzofuran Intermediate

The amide bond formation with the 4-ethylphenyl group typically proceeds via acylation of the amino-benzofuran intermediate with the corresponding acid chloride:

- Dissolve 3-amino-1-benzofuran-2-carboxamide in dichloromethane.

- Add triethylamine at 0–5 °C to act as a base.

- Slowly add the 4-ethylphenyl acid chloride dropwise over 5 minutes.

- Stir the reaction at ambient temperature for 4 hours.

- Work up by washing with water and brine, drying over sodium sulfate, filtration, and solvent evaporation.

This method affords the desired amide product with yields reported around 70% and typical melting points in the range 145–147 °C.

Alternative Synthetic Route: One-Pot Synthesis of 3-Amino-Benzofuran Derivatives

Recent advances have demonstrated a rapid, room-temperature, one-pot synthesis of 3-amino-2-aroyl benzofuran derivatives using cesium carbonate (Cs2CO3) as a base in dimethylformamide (DMF):

- React 2-hydroxybenzonitriles with 2-bromoacetophenones in DMF with Cs2CO3 at room temperature.

- The reaction completes within 10–20 minutes, forming the benzofuran core with the amino substituent efficiently.

- The crude product is isolated by filtration after quenching in ice water and purified by recrystallization or chromatography.

This method offers advantages including mild conditions, short reaction times, high yields, and scalability to gram quantities. The approach is versatile for various substituted benzofurans and can be adapted for subsequent N-arylation reactions.

Amide Bond Formation Using Carbonyldiimidazole Activation

Another well-established method for benzofuran carboxamide synthesis involves:

- Activation of benzofuran-2-carboxylic acid derivatives with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

- Subsequent reaction with substituted anilines (such as 4-ethylphenylamine) at room temperature or mild heating.

- Work-up includes acidification, extraction with ethyl acetate, drying, and purification by flash chromatography.

This method has been successfully applied to related benzofuran derivatives, providing good yields and clean products.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The KOH-mediated cyclization and amination route provides a reliable intermediate for further functionalization.

- Acid chloride coupling is straightforward but requires preparation or availability of the acid chloride derivative.

- The Cs2CO3-mediated one-pot synthesis is highly efficient, environmentally friendly, and suitable for rapid library synthesis.

- CDI activation offers a mild and versatile amide bond formation strategy, useful when acid chlorides are unstable or unavailable.

- Purification methods typically involve recrystallization or chromatographic techniques depending on the scale and purity requirements.

- Spectroscopic characterization (IR, NMR, MS) confirms the structural integrity of intermediates and final products.

Q & A

Q. What are the standard synthetic routes for 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of o-hydroxyacetophenone derivatives.

- Step 2 : Introduction of the amino group at the 3-position using Pd-catalyzed C-H activation or nitration followed by reduction .

- Step 3 : Coupling the 4-ethylphenyl group via a carboxamide linkage using coupling agents like EDCI or HATU in anhydrous DMF . Key Conditions : Reactions often require inert atmospheres (N₂/Ar) and controlled temperatures (0–80°C) to prevent side reactions.

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons appear in δ 6.8–8.2 ppm, while the ethyl group shows characteristic triplet and quartet signals .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 308.13 for C₁₇H₁₆N₂O₂).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .

Q. What common chemical reactions can this compound undergo for derivatization?

- Oxidation : The amino group can be oxidized to nitro using KMnO₄ under acidic conditions, altering electronic properties .

- Substitution : Electrophilic substitution (e.g., bromination at the benzofuran ring) introduces halogens for further cross-coupling reactions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups back to amines, enabling reversible modifications .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Pd(OAc)₂/XPhos systems enhance C-H activation efficiency in amino group introduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling reaction rates, while toluene minimizes hydrolysis .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitration steps . Example : A 20% yield increase was reported using microwave-assisted synthesis (100°C, 30 min) vs. traditional reflux .

Q. How do structural modifications at the benzofuran ring affect bioactivity?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OCH₃) improve solubility .

- Case Study : Replacing the 4-ethylphenyl group with a 4-fluorophenyl moiety (as in related compounds) increased anticancer activity by 50% in MCF-7 cells .

Q. What strategies resolve discrepancies in reported bioactivity data?

- Standardized Assays : Use identical cell lines (e.g., HepG2 vs. HeLa) and incubation times to minimize variability .

- Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent replicates to account for assay noise .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to minor structural differences .

Q. What mechanistic insights explain its reactivity in substitution reactions?

- Electrophilic Aromatic Substitution (EAS) : The benzofuran ring’s electron-rich nature directs substituents to the 5- and 6-positions. DFT calculations show a 0.3 eV lower activation energy for bromination at these sites .

- Transamidation : The carboxamide group undergoes nucleophilic acyl substitution with amines, facilitated by base (e.g., NaH) in THF .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.